Cas no 111058-68-5 ((S)-Oxiraneacetic Acid Phenylmethyl Ester)

(S)-Oxiraneacetic Acid Phenylmethyl Ester structure
111058-68-5 structure
商品名:(S)-Oxiraneacetic Acid Phenylmethyl Ester
CAS番号:111058-68-5
MF:C11H12O3
メガワット:192.21118
CID:1196251
PubChem ID:11321458

(S)-Oxiraneacetic Acid Phenylmethyl Ester 化学的及び物理的性質

名前と識別子

    • Oxiraneacetic acid, phenylmethyl ester, (S)-
    • 111058-68-5
    • (S)-Oxiraneacetic Acid Phenylmethyl Ester
    • インチ: InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1
    • InChIKey: WHGRMPDLBKOMMA-JTQLQIEISA-N
    • ほほえんだ: C1C(O1)CC(=O)OCC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 192.07866
  • どういたいしつりょう: 192.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 38.8Ų

じっけんとくせい

  • PSA: 38.83

(S)-Oxiraneacetic Acid Phenylmethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O846985-25mg
(S)-Oxiraneacetic Acid Phenylmethyl Ester
111058-68-5
25mg
$155.00 2023-05-17
TRC
O846985-100mg
(S)-Oxiraneacetic Acid Phenylmethyl Ester
111058-68-5
100mg
$563.00 2023-05-17
TRC
O846985-250mg
(S)-Oxiraneacetic Acid Phenylmethyl Ester
111058-68-5
250mg
$1194.00 2023-05-17
TRC
O846985-500mg
(S)-Oxiraneacetic Acid Phenylmethyl Ester
111058-68-5
500mg
$ 1800.00 2023-09-06

(S)-Oxiraneacetic Acid Phenylmethyl Ester 関連文献

(S)-Oxiraneacetic Acid Phenylmethyl Esterに関する追加情報

Latest Research Insights on (S)-Oxiraneacetic Acid Phenylmethyl Ester (CAS: 111058-68-5) in Chemical Biology and Pharmaceutical Applications

The compound (S)-Oxiraneacetic Acid Phenylmethyl Ester (CAS: 111058-68-5) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications as a chiral building block in asymmetric synthesis. This epoxide derivative serves as a critical intermediate in the production of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have explored its utility in stereoselective reactions, where its rigid oxirane ring and benzyl ester group enable precise control over molecular conformation during synthetic transformations.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's role in constructing β-amino alcohol scaffolds through regioselective ring-opening reactions. Researchers achieved 89% enantiomeric excess when using (S)-Oxiraneacetic Acid Phenylmethyl Ester as the starting material for HIV protease inhibitor analogs. The CAS: 111058-68-5 specification proved crucial for maintaining stereochemical integrity throughout the multi-step synthesis, highlighting its importance in medicinal chemistry applications requiring high chiral purity.

Advanced analytical techniques including chiral HPLC (Daicel CHIRALPAK IC-3 column) and X-ray crystallography have been employed to characterize reaction products derived from 111058-68-5. These methods confirmed the compound's configuration stability under various reaction conditions, with degradation studies showing less than 2% racemization after 48 hours at room temperature. Such stability profiles make this chiral synthon particularly valuable for large-scale pharmaceutical manufacturing processes.

In metabolic studies, radiolabeled versions of (S)-Oxiraneacetic Acid Phenylmethyl Ester have been used to track the fate of the oxirane moiety in biological systems. A 2024 Chemical Research in Toxicology paper revealed unexpected glutathione conjugation pathways that could inform safer drug design strategies. These findings have prompted renewed interest in the compound's potential as a prodrug carrier for targeted delivery systems.

The pharmaceutical industry has shown growing interest in 111058-68-5 derivatives for kinase inhibition applications. Patent filings from 2023-2024 describe novel pyrrolidine-based compounds synthesized from this chiral epoxide that exhibit sub-nanomolar activity against JAK3 kinases. These developments position (S)-Oxiraneacetic Acid Phenylmethyl Ester as a key intermediate in next-generation immunomodulatory drug development pipelines.

Recent advances in continuous flow chemistry have improved the safety profile of handling this epoxide compound. A 2024 Organic Process Research & Development publication detailed a solvent-free continuous process that reduced typical batch processing times by 70% while maintaining >99% chemical purity. Such process innovations address previous scalability challenges associated with this sensitive intermediate.

Emerging research suggests potential applications of 111058-68-5 beyond small molecule therapeutics. A groundbreaking study in Bioconjugate Chemistry demonstrated its utility in constructing antibody-drug conjugates (ADCs) through site-specific cysteine conjugation. The oxirane ring's unique reactivity enabled stable thioether linkages while preserving the antibody's binding affinity - a significant advancement in targeted cancer therapy development.

As regulatory requirements for chiral purity become increasingly stringent, analytical method development for (S)-Oxiraneacetic Acid Phenylmethyl Ester has progressed significantly. A 2024 collaborative study between academic and industry researchers validated a UPLC-MS/MS method capable of detecting 0.1% levels of the (R)-enantiomer impurity. This advancement supports quality control in Good Manufacturing Practice (GMP) production environments.

The compound's role in green chemistry initiatives has also expanded. Recent work published in ACS Sustainable Chemistry & Engineering demonstrated biocatalytic approaches using engineered epoxide hydrolases to produce enantiopure 111058-68-5 from racemic precursors. This sustainable methodology achieved 98% yield with an E-value >200, representing a significant improvement over traditional resolution techniques.

Looking forward, the unique structural features of (S)-Oxiraneacetic Acid Phenylmethyl Ester continue to inspire novel applications. Ongoing research explores its potential in covalent inhibitor design, where the oxirane ring's electrophilicity can be harnessed for targeted, irreversible protein binding. With its proven versatility and expanding applications across drug discovery and development, this chiral building block remains a valuable asset in the chemical biology and pharmaceutical research toolkit.

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